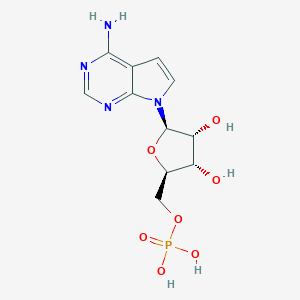
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
概要
説明
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4. This compound is a derivative of pyrimidine, featuring amino and methyl substituents at the 2, 4, and 6 positions, respectively, along with a nitrile group at the 5 position. It is known for its applications in various fields, including medicinal chemistry and materials science.
作用機序
Target of Action
The primary target of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is the A1 adenosine receptor (A1 AR) . This receptor is a part of the adenosine receptor group, which plays critical roles in the regulation of various physiological processes such as cardiac muscle function, neuronal function, pain, and sleep .
Mode of Action
This compound acts as an antagonist of the A1 AR . It binds to the receptor, blocking its activation by adenosine, a naturally occurring nucleoside in the body. This blockage inhibits the canonical cyclic adenosine monophosphate pathway .
Biochemical Pathways
The compound’s action on the A1 AR affects the adenosinergic signaling pathways . By acting as an antagonist, it prevents the activation of these pathways by adenosine, thereby modulating the physiological processes regulated by these pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of adenosinergic signaling pathways . By acting as an antagonist of the A1 AR, it can potentially influence a wide range of physiological processes regulated by these pathways .
生化学分析
Biochemical Properties
The 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This property allows it to participate in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules.
Cellular Effects
It has been found to be a potent and selective A1 Antagonist . This suggests that it may have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a potent and selective A1 Antagonist . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be synthesized through a three-component reaction involving the condensation of appropriate aldehydes, malononitrile, and guanidine derivatives. This method is efficient and allows for the exploration of various substituents on the pyrimidine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of acetonitrile with sodium amide under high pressure and temperature conditions. The crude product is then purified through recrystallization .
化学反応の分析
Types of Reactions
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents and conditions used .
科学的研究の応用
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting adenosine receptors.
Materials Science: The compound is used in the development of non-linear optical materials due to its favorable electronic properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
類似化合物との比較
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4,6-diphenylpyrimidine
Uniqueness
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group at the 5 position, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of selective adenosine receptor antagonists .
特性
IUPAC Name |
2-amino-4,6-dimethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZOXLMUQBFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550021 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16341-54-1 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)





![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)


![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)




